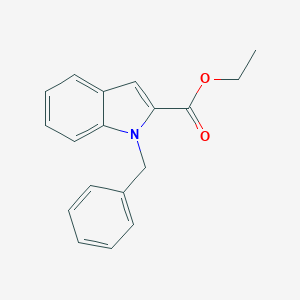

Ethyl 1-benzyl-1H-indole-2-carboxylate

概述

描述

Ethyl 1-benzyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-1H-indole-2-carboxylate typically involves the alkylation of indole derivatives. One common method is the reaction of 1H-indole-2-carboxylic acid with benzyl bromide in the presence of a base, followed by esterification with ethanol . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions

Ethyl 1-benzyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

科学研究应用

Ethyl 1-benzyl-1H-indole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, such as antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

作用机制

The mechanism of action of ethyl 1-benzyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Ethyl 1-benzyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

- Ethyl indole-2-carboxylate

- Mthis compound

- 1-Benzyl-1H-indole-2-carboxylic acid

These compounds share similar structural features but may differ in their chemical properties and biological activities.

生物活性

Ethyl 1-benzyl-1H-indole-2-carboxylate (EBIC) is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an indole ring fused with a benzyl group and a carboxylate moiety. The following sections delve into the biological activities associated with EBIC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

EBIC has the molecular formula . Its chemical structure can be represented as follows:

The presence of the indole nucleus is significant due to its prevalence in various bioactive compounds. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticonvulsant Properties

Research indicates that EBIC may exhibit anticonvulsant activity. In a study evaluating various indole derivatives, EBIC was highlighted for its potential to modulate neuronal excitability, suggesting a mechanism that could be beneficial in the treatment of epilepsy. Further investigations are required to elucidate the specific pathways involved in this activity.

Anti-inflammatory Effects

EBIC has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit inflammatory mediators, although detailed mechanisms remain to be fully characterized. The compound's ability to reduce inflammation could have implications for treating conditions such as arthritis and other inflammatory disorders.

Antiviral Activity

The antiviral potential of EBIC derivatives has been explored in the context of HIV-1 integrase inhibition. Indole-2-carboxylic acid derivatives have shown promise in inhibiting integrase activity, which is crucial for viral replication. For instance, modifications to the indole structure have resulted in compounds with improved inhibitory effects against HIV-1 integrase, indicating that similar structural features in EBIC might confer antiviral properties .

Data Tables

The following table summarizes key findings related to the biological activity of EBIC and its derivatives:

Study on Anticonvulsant Activity

In a specific study focusing on the anticonvulsant effects of indole derivatives, EBIC was included among several compounds tested for their ability to prevent seizures in animal models. While direct results for EBIC were not conclusive, related compounds demonstrated significant effects, suggesting that further exploration of EBIC’s anticonvulsant potential is warranted.

Research on HIV-1 Integrase Inhibition

A series of experiments evaluated the efficacy of various indole derivatives as inhibitors of HIV-1 integrase. The study found that certain modifications significantly increased inhibitory potency compared to parent compounds. For example, derivatives with halogenated groups at specific positions showed enhanced binding affinity and lower IC50 values, indicating a promising avenue for developing new antiviral agents based on the indole scaffold .

属性

IUPAC Name |

ethyl 1-benzylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCNJGUDMJWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168814 | |

| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-66-2 | |

| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Why is ethyl 1-benzylindole-2-carboxylate a suitable starting material for crenatine synthesis?

A1: Ethyl 1-benzylindole-2-carboxylate (also known as Indole-2-carboxylic acid, 1-benzyl-, ethyl ester) serves as a valuable precursor in crenatine synthesis due to its structural features. The molecule already possesses the indole core found in crenatine. The researchers utilize the carboxylate group at the 2-position as a handle for introducing a C2-substituent. This substituent is crucial as it undergoes cyclization to the 3-position of the indole nucleus, a key step in forming the β-carboline skeleton of crenatine []. Furthermore, the benzyl group on the indole nitrogen acts as a protecting group during the synthesis and can be selectively removed later using aluminum chloride-catalyzed debenzylation to afford the desired final product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。